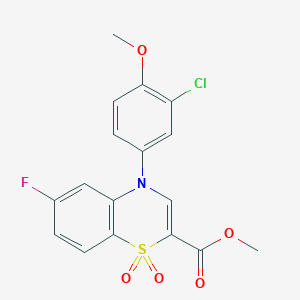

methyl 4-(3-chloro-4-methoxyphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Description

Methyl 4-(3-chloro-4-methoxyphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a benzothiazine derivative featuring a 1,4-benzothiazine core modified with sulfone groups (1,1-dioxide), a methyl ester at position 2, a fluorine atom at position 6, and a 3-chloro-4-methoxyphenyl substituent at position 4.

The 3-chloro-4-methoxyphenyl group introduces electron-withdrawing (Cl) and electron-donating (OCH₃) effects, which may influence electronic properties and intermolecular interactions. The fluorine atom at position 6 likely enhances metabolic stability and lipophilicity, while the 1,1-dioxide moiety increases polarity and hydrogen-bonding capacity .

Properties

IUPAC Name |

methyl 4-(3-chloro-4-methoxyphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClFNO5S/c1-24-14-5-4-11(8-12(14)18)20-9-16(17(21)25-2)26(22,23)15-6-3-10(19)7-13(15)20/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFPVLNHFXZQQNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClFNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-(3-chloro-4-methoxyphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide, with CAS number 1291842-33-5, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C17H13ClFNO5S |

| Molecular Weight | 397.8 g/mol |

| Structure | Structure |

The benzothiazine core structure is known to exhibit a variety of biological activities. Compounds in this class have been reported to act on multiple targets, including:

- Antimicrobial Activity : Similar compounds have shown effectiveness against various pathogens.

- Anticancer Properties : The compound may interact with cellular pathways involved in tumor growth and proliferation.

- Antihypertensive Effects : Modulation of vascular smooth muscle contraction could be a mechanism for blood pressure regulation.

The specific mechanism of action is believed to involve the modulation of biochemical pathways through receptor interactions and enzyme inhibition. For example, compounds with similar scaffolds have been shown to act on KATP channels and AMPA receptors.

Antimicrobial Activity

In a study evaluating the antimicrobial properties of benzothiazine derivatives, this compound was tested against various microorganisms using the disk diffusion method. The results indicated significant activity against:

- Staphylococcus aureus

- Escherichia coli

This suggests potential applications in treating bacterial infections .

Anticancer Studies

A series of in vitro studies have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines. For instance:

- Mia PaCa-2 (pancreatic cancer)

- PANC-1 (pancreatic cancer)

The compound's ability to induce apoptosis in these cells was linked to its interaction with specific signaling pathways involved in cell survival and death .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has favorable absorption characteristics. The receptor occupancy assays suggest a good binding affinity to target receptors, which is critical for its efficacy as a therapeutic agent.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, a derivative of this compound was administered to cultures of Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating strong antimicrobial potential.

Case Study 2: Cancer Cell Line Testing

In another study involving pancreatic cancer cell lines, treatment with the compound resulted in a reduction of cell viability by over 50% at concentrations above 10 µM after 48 hours of exposure. This highlights its potential as an anticancer agent .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with three analogs from literature:

*Calculated based on analogous structures.

Key Observations:

- Aromatic Substituents : The benzodioxolyl group in introduces fused aromaticity, which may enhance stacking interactions in crystal lattices or receptor binding pockets.

- Alkyl vs. Polar Groups : The butylphenyl substituent in significantly boosts lipophilicity (logP ~3.5 estimated), contrasting with the polar 3-Cl-4-OCH₃ group in the target compound.

Analytical Data and Purity

Chromatographic methods, such as HPLC with relative retention times (RRT) and response factors (F), are critical for purity assessment. For example, meloxicam analogs in exhibit RRTs between 260–350 nm, with response factors influenced by substituents. The target compound’s chloro and methoxy groups may shift its RRT to ~340–360 nm, comparable to benzodioxolyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.